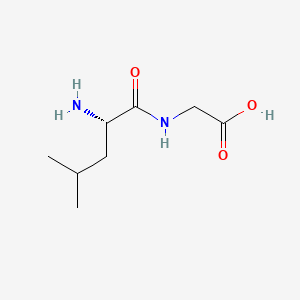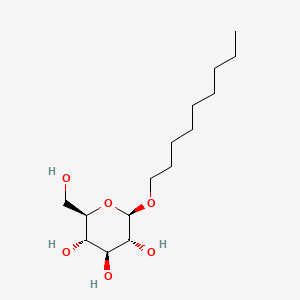
Ancitabinehydrochlorid
Übersicht
Beschreibung
Ancitabinhydrochlorid, auch bekannt als Cyclocytidinhydrochlorid, ist ein Prodrug von Cytarabin. Es ist strukturell dem menschlichen Desoxycytidin ähnlich und wird in die menschliche DNA eingebaut, was zum Zelltod führt. Ancitabinhydrochlorid wird hauptsächlich als antineoplastisches Mittel zur Behandlung von lymphatischer Leukämie und anderen Krebsarten eingesetzt .
Wissenschaftliche Forschungsanwendungen
Ancitabinhydrochlorid hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird zur Synthese verschiedener Nucleoside-Analoga und -Derivate verwendet.
Biologie: Wird auf seine Auswirkungen auf die DNA-Synthese und Zellproliferation untersucht.
Medizin: Wird hauptsächlich als antineoplastisches Mittel zur Behandlung von lymphatischer Leukämie und anderen Krebsarten verwendet.
Industrie: Wird zur Herstellung von Pharmazeutika und Forschungschemikalien eingesetzt.
Wirkmechanismus
Ancitabinhydrochlorid übt seine Wirkungen aus, indem es in die menschliche DNA eingebaut wird, wo es die DNA-Synthese hemmt und zum Zelltod führt. Die Verbindung zielt auf DNA-Polymerase ab, ein Enzym, das für die DNA-Replikation entscheidend ist. Durch die Hemmung der DNA-Polymerase verhindert Ancitabinhydrochlorid die Proliferation von Krebszellen und induziert Apoptose .
Wirkmechanismus
Target of Action
Ancitabine Hydrochloride, also known as Cyclocytidine HCl, is a prodrug of cytarabine . Its primary target is human DNA . More specifically, it acts as an inhibitor of DNA polymerase , a key enzyme involved in DNA replication and repair.
Mode of Action
Ancitabine Hydrochloride is structurally similar to human deoxycytidine . This allows it to be incorporated into human DNA during the replication process . Once incorporated, it inhibits DNA polymerase, thereby disrupting DNA synthesis and leading to cell death .
Biochemical Pathways
The primary biochemical pathway affected by Ancitabine Hydrochloride is the DNA replication pathway . By inhibiting DNA polymerase, Ancitabine Hydrochloride disrupts the normal replication process, leading to DNA damage and ultimately cell death .
Pharmacokinetics
It is known that ancitabine hydrochloride is a prodrug of cytarabine , which suggests that it may be metabolized into cytarabine in the body
Result of Action
The primary result of Ancitabine Hydrochloride’s action is the induction of cell death . By disrupting DNA replication, it causes DNA damage that the cell cannot repair. This leads to cell death, which is why Ancitabine Hydrochloride is used as an antineoplastic agent .
Biochemische Analyse
Biochemical Properties
Ancitabine hydrochloride plays a crucial role in biochemical reactions by inhibiting DNA polymerase. This inhibition prevents DNA synthesis and replication, leading to cell death. The compound interacts with various enzymes and proteins, including DNA polymerase and deoxycytidine kinase. DNA polymerase is inhibited by ancitabine hydrochloride, while deoxycytidine kinase phosphorylates the compound, converting it into its active form, cytarabine .
Cellular Effects
Ancitabine hydrochloride affects various types of cells and cellular processes. It influences cell function by incorporating into DNA and inhibiting DNA synthesis. This leads to the disruption of cell signaling pathways, gene expression, and cellular metabolism. In cancer cells, ancitabine hydrochloride induces apoptosis by causing DNA damage and inhibiting cell proliferation .
Molecular Mechanism
The molecular mechanism of ancitabine hydrochloride involves its conversion to cytarabine, which is then incorporated into DNA. This incorporation inhibits DNA polymerase, preventing DNA synthesis and replication. Additionally, ancitabine hydrochloride can cause DNA strand breaks and activate apoptotic pathways, leading to cell death. The compound also inhibits ribonucleotide reductase, further disrupting DNA synthesis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of ancitabine hydrochloride change over time. The compound is relatively stable, but it can degrade into cytarabine under certain conditions. Long-term exposure to ancitabine hydrochloride in in vitro and in vivo studies has shown sustained cytotoxic effects on cancer cells. Prolonged exposure can also lead to resistance in some cell lines .
Dosage Effects in Animal Models
The effects of ancitabine hydrochloride vary with different dosages in animal models. At low doses, the compound effectively inhibits tumor growth without causing significant toxicity. At high doses, ancitabine hydrochloride can cause adverse effects such as myelosuppression, gastrointestinal toxicity, and hepatotoxicity. Threshold effects have been observed, where increasing the dosage beyond a certain point does not significantly enhance the therapeutic effect but increases toxicity .
Metabolic Pathways
Ancitabine hydrochloride is involved in several metabolic pathways. It is phosphorylated by deoxycytidine kinase to form cytarabine monophosphate, which is further phosphorylated to cytarabine diphosphate and cytarabine triphosphate. These phosphorylated forms are the active metabolites that exert cytotoxic effects. Ancitabine hydrochloride also interacts with enzymes such as cytidine deaminase, which can deactivate the compound by converting it to uracil arabinoside .
Transport and Distribution
Ancitabine hydrochloride is transported and distributed within cells and tissues through nucleoside transporters. These transporters facilitate the uptake of the compound into cells, where it is phosphorylated to its active form. Ancitabine hydrochloride can accumulate in rapidly dividing cells, such as cancer cells, leading to higher concentrations in these tissues. The compound’s distribution is influenced by its ability to cross cell membranes and its affinity for nucleoside transporters .
Subcellular Localization
The subcellular localization of ancitabine hydrochloride is primarily within the nucleus, where it is incorporated into DNA. The compound’s activity is dependent on its localization to the nucleus, where it can inhibit DNA synthesis and induce apoptosis. Ancitabine hydrochloride does not have specific targeting signals or post-translational modifications that direct it to specific compartments, but its structural similarity to deoxycytidine allows it to be incorporated into DNA during replication .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: Die Herstellung von Ancitabinhydrochlorid umfasst mehrere Schritte:
Acylierungsreaktion: Cytidin reagiert mit Acetylsalicylsäureacylchloriden zu Acetylancitabin.
Entschützung: Acetylancitabin wird in einer methanolischen Salzsäure-Lösung entschützt, um Ancitabin zu erhalten.
Ringöffnungsreaktion: Ancitabin durchläuft eine Ringöffnungsreaktion, um Cytarabinhydrochlorid zu bilden.
Industrielle Produktionsmethoden: Die industrielle Produktion von Ancitabinhydrochlorid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren gewährleistet hohe Ausbeute und Reinheit bei gleichzeitiger Einhaltung von Sicherheits- und Umweltstandards .
Analyse Chemischer Reaktionen
Ancitabinhydrochlorid unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Ancitabinhydrochlorid kann oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die Struktur von Ancitabinhydrochlorid modifizieren und zur Bildung neuer Verbindungen führen.
Häufige Reagenzien und Bedingungen:
Oxidationsmittel: Wasserstoffperoxid, Kaliumpermanganat.
Reduktionsmittel: Natriumborhydrid, Lithiumaluminiumhydrid.
Substitutionsmittel: Halogene, Alkylierungsmittel.
Hauptprodukte, die gebildet werden:
Oxidationsprodukte: Verschiedene oxidierte Derivate von Ancitabinhydrochlorid.
Reduktionsprodukte: Reduzierte Formen von Ancitabinhydrochlorid.
Substitutionsprodukte: Substituierte Derivate mit verschiedenen funktionellen Gruppen.
Vergleich Mit ähnlichen Verbindungen
Ancitabinhydrochlorid wird mit anderen ähnlichen Verbindungen verglichen, wie z. B.:
Cytarabin: Ancitabinhydrochlorid ist ein Prodrug von Cytarabin und besitzt ähnliche antineoplastische Eigenschaften.
Ancitabinhydrochlorid ist aufgrund seiner verlängerten Halbwertszeit und Stabilität einzigartig, was es zu einer wertvollen Verbindung in der Krebsbehandlung macht .
Eigenschaften
CAS-Nummer |
10212-25-6 |
|---|---|
Molekularformel |
C9H12ClN3O4 |
Molekulargewicht |
261.66 g/mol |
IUPAC-Name |
(2R,4R,5S,6R)-4-(hydroxymethyl)-10-imino-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-5-ol;hydrochloride |
InChI |
InChI=1S/C9H11N3O4.ClH/c10-5-1-2-12-8-7(16-9(12)11-5)6(14)4(3-13)15-8;/h1-2,4,6-8,10,13-14H,3H2;1H/t4-,6+,7-,8-;/m1./s1 |
InChI-Schlüssel |
KZOWNALBTMILAP-NKCNMFRMSA-N |
SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl |
Isomerische SMILES |
C1=CN2[C@H]3[C@@H]([C@H]([C@H](O3)CO)O)OC2=NC1=N.Cl |
Kanonische SMILES |
C1=CN2C3C(C(C(O3)CO)O)OC2=NC1=N.Cl |
Key on ui other cas no. |
10212-25-6 |
Haltbarkeit |
Bulk: A sample stored at 60°C for 30 days showed no decomposition as indicated by optical rotation. Solution: A 1% solution in water after 24 hours at room temperature showed no decomposition as indicated by optical rotation. |
Löslichkeit |
H2O 200 ( mg/mL) EtOAc < 0.1 ( mg/mL) CHC13 < 0.1 ( mg/mL) |
Synonyme |
Ancitabine Anhydro-Ara-C Cyclo C Cyclo-C CycloC Cyclocytidine NSC 145,668 NSC 145668 NSC-145,668 NSC-145668 NSC145,668 NSC145668 U 33,624A U 33624A U-33,624A U-33624A U33,624A U33624A |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-[2-(3-Carboxyprop-2-enoylamino)ethylcarbamoyl]prop-2-enoic acid](/img/structure/B1662044.png)

![Propanoic acid, 2-[(ethoxythioxomethyl)thio]-, ethyl ester](/img/structure/B1662049.png)





